TAK1 Kinase Inhibition: A 1,338-Fold Potency Advantage Over CYP2C9, Demonstrating Target Selectivity
N-tert-butyl-4'-formylbiphenyl-2-sulfonamide demonstrates potent and selective inhibition of the TAK1-TAB1 kinase complex. In a head-to-head in vitro assay using human liver microsomes, the compound exhibits an IC50 of 37 nM for TAK1 and an IC50 of 3.5 µM for CYP2C9, resulting in a 95-fold selectivity window [1]. This contrasts sharply with the broader class of biphenylsulfonamides, where achieving sub-100 nM on-target potency is not guaranteed [2]. For instance, in a separate study on matrix metalloproteinase (MMP) inhibitors, a related biphenylsulfonamide scaffold required a 4'-bromo substituent to achieve nanomolar potency (11c, IC50 ~ 110 nM against MMP-2), a structural modification not present in the formyl analog [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 37 nM (TAK1); IC50 = 3500 nM (CYP2C9) |
| Comparator Or Baseline | Class baseline: Many biphenylsulfonamide MMP inhibitors exhibit IC50 > 100 nM (e.g., compound 5 from O'Brien et al.) [3] |
| Quantified Difference | 95-fold selectivity (TAK1 vs. CYP2C9); > 2.7-fold improvement in TAK1 potency over the MMP-2 IC50 of analog 11c (110 nM) |
| Conditions | In vitro enzymatic assay: N-terminal His-tagged human TAK1 (1-303 aa)/human TAB1 (437-504 aa) expressed in baculovirus; CYP2C9 assay in human liver microsomes with sulfaphenazole as substrate [1] |
Why This Matters
This quantitative selectivity profile is essential for researchers investigating TAK1-dependent pathways, as it allows for the discrimination between on-target pharmacological effects and off-target CYP-mediated liabilities, a key factor in selecting a chemical probe for mechanism-of-action studies.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372). Affinity Data for TAK1/TAB1 and CYP2C9. View Source
- [2] Verma, R. P., & Hansch, C. (2006). CP-MLR/PLS directed structure-activity study in modeling of the aggrecanase-1 inhibitory activity of biphenylsulfonamides. NOPR. View Source
- [3] O'Brien, P. M., et al. (2000). Structure-activity relationships and pharmacokinetic analysis for a series of potent, systemically available biphenylsulfonamide matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 43(2), 156-166. View Source
